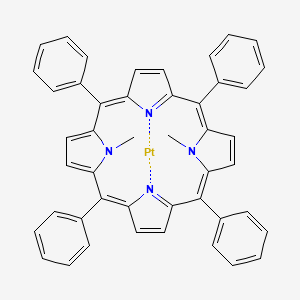

(meso-Tetraphenylporphinato)platinum

説明

Overview of Metalloporphyrin Chemistry and its Significance in Contemporary Research

Metalloporphyrins are a class of chemical compounds composed of a central metal ion coordinated within a porphyrin macrocycle. arkat-usa.org Porphyrins themselves are large, aromatic heterocyclic rings consisting of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. arkat-usa.org This extended π-electron system gives porphyrins their characteristic intense absorption bands and chemical stability. rsc.org The core of the porphyrin can bind with nearly any metal from the periodic table, and this versatility is the foundation of the rich field of metalloporphyrin chemistry. nih.gov

The significance of metalloporphyrins is rooted in their vital roles in biological systems, where they are often referred to as the "pigments of life". rsc.org Key examples include heme (an iron porphyrin) in hemoglobin and myoglobin, which is responsible for oxygen transport; the cytochromes (also iron porphyrins), which are essential for electron transport chains; and chlorophylls (B1240455) (magnesium porphyrins), which are fundamental to photosynthesis. rsc.org These natural systems have inspired extensive research into synthetic metalloporphyrins, aiming to mimic and understand these biological functions.

In contemporary research, the importance of metalloporphyrins has expanded far beyond bio-inorganic chemistry. Their unique electronic properties, structural versatility, and catalytic capabilities make them indispensable in various scientific and technological fields. nih.govmedchemexpress.cn

Catalysis: Metalloporphyrins are highly effective catalysts for a wide range of chemical reactions, including oxidations, reductions, and C-H activation. medchemexpress.cn They often function as mimics of natural enzymes like cytochrome P450, providing stable and efficient catalytic centers. arkat-usa.org

Medicine: These compounds are at the forefront of medical innovation, particularly in photodynamic therapy (PDT) for cancer. nsf.gov In PDT, a porphyrin-based photosensitizer is administered and accumulates in tumor tissue; upon irradiation with light of a specific wavelength, it generates cytotoxic reactive oxygen species that destroy the cancer cells. nsf.govrsc.org

Materials Science and Optoelectronics: The robust structure and tunable photophysical properties of metalloporphyrins make them excellent candidates for advanced materials. nih.gov They are investigated for use in optical oxygen sensors, rsc.org organic light-emitting diodes (OLEDs), rsc.org and as components for molecular wires and other optoelectronic devices. rsc.org

The continuous development in the synthesis and functionalization of porphyrins allows for fine-tuning of their properties, paving the way for novel applications in green chemistry, such as CO2 reduction and water oxidation, further cementing their role as a cornerstone of modern chemical research. nih.govnih.gov

Rationale for Platinum Incorporation within Porphyrin Macrocycles

The incorporation of platinum(II) into the center of a porphyrin macrocycle, such as in (meso-Tetraphenylporphinato)platinum, imparts a unique and powerful set of photophysical properties that are highly sought after for a range of applications. The primary rationale for using platinum stems from the "heavy-atom effect." As a heavy, third-row transition metal, platinum possesses strong spin-orbit coupling. This quantum mechanical effect significantly enhances the rate of intersystem crossing, a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

In most organic molecules, the transition from the triplet state back to the ground state (T₁→S₀) is "forbidden," resulting in very weak or non-existent phosphorescence at room temperature. However, the heavy-atom effect of platinum makes this transition more probable, leading to several key characteristics:

Strong Room-Temperature Phosphorescence: Platinum porphyrins are renowned for their intense and readily detectable phosphorescence, even in solution at ambient temperatures. tandfonline.com This emission occurs at longer wavelengths (in the red or near-infrared region) compared to fluorescence.

Long-Lived Triplet Excited States: The triplet states of platinum porphyrins can persist for microseconds, a duration significantly longer than that of typical singlet excited states. tandfonline.com This long lifetime provides a greater opportunity for the excited molecule to participate in energy or electron transfer reactions.

High Triplet Quantum Yield: Due to the rapid intersystem crossing, nearly every photon absorbed populates the triplet state, leading to a triplet quantum yield (ΦT) approaching unity.

Efficient Singlet Oxygen Generation: The long-lived and efficiently formed triplet state can transfer its energy to molecular oxygen (O₂), converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂). Platinum porphyrins are therefore excellent photosensitizers for generating singlet oxygen, a key attribute for photodynamic therapy and photocatalytic oxidation reactions.

Photostability and Thermal Stability: Platinum(II) porphyrin complexes exhibit high chemical, thermal, and photostability, which is a crucial requirement for applications in devices like OLEDs and for robust photocatalytic systems. tandfonline.com

These distinct properties make this compound and related compounds ideal candidates for applications requiring efficient conversion of light energy into chemical potential or phosphorescent light emission.

Table 1: Selected Photophysical Properties of Platinum Porphyrin Derivatives

| Compound/System | Emission Type | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Application Context |

|---|---|---|---|---|---|

| Pt(II) meso-Tetraphenylporphine | Phosphorescence | ~650 nm | ~0.1-0.3 | ~10-100 µs | Oxygen Sensing, Photocatalysis |

| π-Extended Pt(II) Porphyrins | Phosphorescence | 773 - 1020 nm | 0.08 - 0.35 | - | Near-Infrared Emitting OLEDs nih.gov |

| Water-Soluble Pt(II) Porphyrin | Phosphorescence | - | - | - | Visible-Light Driven Water Oxidation nih.gov |

Note: Exact values can vary significantly depending on the solvent, temperature, and specific molecular structure.

Historical Development and Key Milestones in this compound Studies

The study of this compound, often abbreviated as PtTPP, is built upon foundational work in porphyrin synthesis. The parent ligand, meso-tetraphenylporphyrin (H₂TPP), was first synthesized by Rothemund in the 1930s via a condensation reaction between pyrrole and benzaldehyde (B42025) in a sealed tube. arkat-usa.orgnih.gov This method, however, gave very low yields. A significant breakthrough came with the development of the Adler-Longo method in the late 1960s, which involved refluxing the reactants in an acidic solvent like propionic acid under aerobic conditions. arkat-usa.orgnih.gov This one-step procedure dramatically improved the yield to around 20-30% and made H₂TPP far more accessible for subsequent research. nih.govnih.gov Another key synthetic route, the Lindsey synthesis, was later developed to allow for milder reaction conditions and is particularly useful for preparing more complex porphyrins. arkat-usa.org

Once H₂TPP became readily available, researchers began exploring its coordination chemistry with a wide array of metals, including platinum. The synthesis of PtTPP is typically achieved through a metallation reaction, where the free base H₂TPP is treated with a platinum(II) salt, such as K₂PtCl₄ or PtCl₂(PhCN)₂, in a high-boiling solvent. mdpi.comresearchgate.net This reaction substitutes the two inner protons of the porphyrin core with a single platinum(II) ion, yielding the stable, square-planar PtTPP complex. nih.gov

The timeline of PtTPP research is marked by the progressive discovery and exploitation of its unique photophysical properties.

Early Studies: Initial investigations focused on the fundamental characterization of the compound, including its structure and basic spectroscopic properties (UV-visible absorption and emission). The strong phosphorescence of platinum porphyrins was a key early finding.

Oxygen Sensing: A major milestone was the application of PtTPP and its derivatives as optical oxygen sensors. The principle relies on the fact that molecular oxygen quenches the phosphorescence of the platinum porphyrin in a predictable manner (Stern-Volmer quenching). This led to the development of highly sensitive probes for measuring oxygen concentrations in various fields, from medicine to aerospace engineering. rsc.org

Photocatalysis and Energy Conversion: The long-lived triplet state and electrochemical properties of PtTPP made it an attractive candidate for photocatalysis. Researchers have demonstrated its ability to act as a photosensitizer in systems for light-driven hydrogen evolution and water oxidation, key processes in artificial photosynthesis and renewable energy research. nih.gov

Organic Light-Emitting Diodes (OLEDs): In the realm of materials science, a significant development was the use of PtTPP and related platinum porphyrins as phosphorescent emitters (phosphors) in OLEDs. Their ability to harvest both singlet and triplet excitons allows for theoretical internal quantum efficiencies of up to 100%, leading to highly efficient red-emitting devices. rsc.org

Biomedical Applications: While not as common as other porphyrins for in-vivo use, the principles of PtTPP's photosensitizing ability have informed the design of other platinum-containing porphyrinoids and nanostructures for applications like photodynamic therapy and bio-imaging. nsf.govrsc.org

Today, research continues to refine the structure of platinum porphyrins, creating derivatives with tailored absorption and emission profiles for increasingly sophisticated applications in sensing, catalysis, and advanced materials.

Table 2: Key Milestones in this compound and Related Research

| Time Period | Milestone | Significance |

|---|---|---|

| 1930s | First synthesis of H₂TPP by Rothemund. arkat-usa.orgnih.gov | Established the fundamental chemistry for creating synthetic porphyrins. |

| 1960s | Development of the Adler-Longo synthesis. arkat-usa.orgnih.gov | Made H₂TPP and, consequently, its metal complexes like PtTPP, widely accessible to the research community. |

| 1970s-1980s | Application as optical oxygen sensors. rsc.org | One of the first major technological applications, leveraging the oxygen-quenching of PtTPP's phosphorescence. |

| 1990s-2000s | Use as phosphors in red OLEDs. rsc.org | A key advance in display and lighting technology, utilizing the high efficiency of electrophosphorescence. |

| 2000s-Present | Development for advanced photocatalysis. nih.gov | Application in artificial photosynthesis and solar fuel production, exploiting the long-lived triplet state. |

Structure

3D Structure of Parent

特性

分子式 |

C46H34N4Pt |

|---|---|

分子量 |

837.9 g/mol |

IUPAC名 |

21,23-dimethyl-5,10,15,20-tetraphenylporphyrin;platinum |

InChI |

InChI=1S/C46H34N4.Pt/c1-49-39-27-28-40(49)44(32-17-9-4-10-18-32)36-24-26-38(48-36)46(34-21-13-6-14-22-34)42-30-29-41(50(42)2)45(33-19-11-5-12-20-33)37-25-23-35(47-37)43(39)31-15-7-3-8-16-31;/h3-30H,1-2H3; |

InChIキー |

DGNUAGKMMKGGCW-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C3=NC(=C(C4=CC=C(N4C)C(=C5C=CC(=N5)C(=C1C=C2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9.[Pt] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Functionalization of Meso Tetraphenylporphinato Platinum

Metalation Procedures for Accessing (meso-Tetraphenylporphinato)platinum Complexes

The insertion of a platinum ion into the meso-tetraphenylporphyrin (H₂TPP) core is the fundamental step in synthesizing Pt(TPP). This process, known as metalation, involves the displacement of the two inner N-H protons of the porphyrin ring by the platinum cation. wikipedia.org The choice of platinum precursor and reaction conditions is critical for achieving high yields and purity.

Achieving high yields and purity in the synthesis of Pt(TPP) requires careful optimization of several factors, including the platinum source, solvent, temperature, and reaction time. High-boiling point solvents are typically necessary to provide the thermal energy required for efficient metalation.

Commonly employed methods include reacting the free-base porphyrin, H₂TPP, with platinum salts in coordinating solvents. For example, refluxing H₂TPP with platinum(II) chloride in benzonitrile is a widely used procedure. Another established method involves the use of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in boiling benzonitrile. researchgate.net Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially increase yields. tandfonline.com

Purification of the crude Pt(TPP) product is essential to remove unreacted H₂TPP and any side products, such as the corresponding chlorin (a partially reduced porphyrin). A common impurity, tetraphenylchlorin, can be oxidized back to the porphyrin using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.orgutrgv.edu Chromatographic techniques, typically using silica gel or alumina as the stationary phase, are indispensable for obtaining highly pure Pt(TPP). isuct.ruubc.ca

| Platinum Precursor | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Platinum(II) chloride (PtCl₂) | Benzonitrile | Reflux | High | Generic Method |

| Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | Benzonitrile | Boiling | Good | researchgate.net |

| Potassium hexachloroplatinate(IV) (K₂[PtCl₆]) | Pyridine | Boiling | Good | researchgate.net |

| Platinum(II) acetylacetonate (Pt(acac)₂) | 1,2,4-Trichlorobenzene | Reflux | >90% | General Literature |

This compound complexes can exist in different oxidation states, primarily Pt(II) and Pt(IV). The square planar Pt(II) complex is the most common and stable form. However, the octahedral Pt(IV) complexes are also accessible and have distinct chemical and physical properties.

Control over the platinum oxidation state can be achieved through two main strategies:

Direct Synthesis: Using a Pt(IV) precursor, such as potassium hexachloroplatinate(IV) (K₂[PtCl₆]), in a high-boiling solvent like pyridine can directly yield a Pt(IV) complex, often with axial ligands derived from the salt or solvent, for example, (Cl)₂Pt(IV)TPP. researchgate.net

Post-Metalation Oxidation: The more common approach involves the oxidation of a pre-synthesized Pt(II)TPP complex. Various oxidizing agents can be used to convert the square planar Pt(II) center to an octahedral Pt(IV) center. For instance, oxidation of Pt(II)TPP with dimethyl dioxirane (DMD) or hydrogen peroxide (H₂O₂) can produce trans-dihydroxy Pt(IV) porphyrins. worldscientific.commdpi.com The Pt(IV) state in these complexes can be confirmed by techniques like X-ray photoelectron spectroscopy. worldscientific.com The resulting Pt(IV) complexes are generally six-coordinate octahedral species. mdpi.com

The stability and reactivity of the platinum porphyrin are influenced by its oxidation state. Pt(IV) porphyrins are typically more easily reduced than their Pt(II) counterparts. worldscientific.com

Peripheral Functionalization of the meso-Tetraphenylporphyrin Ligand System

Modifying the four phenyl groups at the meso positions of the porphyrin ring is a powerful strategy for fine-tuning the electronic, photophysical, and chemical properties of Pt(TPP) complexes.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the peripheral phenyl rings systematically alters the electron density of the entire π-conjugated macrocycle. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents such as fluoro, chloro, nitro, or diethoxyphosphoryl groups make the porphyrin ring more electron-deficient. nih.govrsc.org This generally leads to a positive shift in the oxidation and reduction potentials, making the complex harder to oxidize but easier to reduce. nih.govresearchgate.net For example, the highly fluorinated complex, (meso-tetrakis(pentafluorophenyl)porphinato)platinum(II) (PtF₂₀TPP), is known for its high stability against oxidative degradation. researchgate.netrsc.org

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the porphyrin ring. This typically results in a negative shift in the redox potentials, making the complex easier to oxidize.

These electronic perturbations directly impact the molecule's absorption and emission spectra, as well as its performance in applications like photoredox catalysis. utrgv.edunih.gov

| Complex | Substituent Type | Effect on Redox Potential (vs. Pt(TPP)) | Reference |

|---|---|---|---|

| (meso-Tetrakis(pentafluorophenyl)porphinato)platinum(II) | Strong EWG (-F) | Oxidation potential becomes more positive | researchgate.net |

| (meso-Tetrakis(p-tolyl)porphinato)platinum(II) | EDG (-CH₃) | Oxidation potential becomes more negative | |

| (meso-Tetrakis(p-nitrophenyl)porphinato)platinum(II) | Strong EWG (-NO₂) | Reduction potential becomes more positive | General Principle |

| [10-(diethoxyphosphoryl)-5,15-bis(p-tolyl)porphyrinato]platinum(II) | EWG (-P(O)(OEt)₂) | Makes porphyrin electron-deficient | rsc.org |

Annulation involves fusing additional aromatic rings to the β-pyrrolic positions or the meso-phenyl groups of the porphyrin macrocycle. This extension of the π-conjugated system can cause significant red-shifts in the absorption and emission spectra. While the synthesis of annulated free-base porphyrins is well-documented, the subsequent metalation with platinum follows standard procedures, provided the annulated ligand is stable under the required reaction conditions. The synthesis of these complex ligands often involves multi-step organic reactions prior to the final metal insertion step.

Functionalizing Pt(TPP) with specific chemical groups enables its use as a building block for larger, more complex architectures through either non-covalent supramolecular assembly or covalent bonding.

Supramolecular Assembly: Introducing functionalities capable of specific interactions, such as hydrogen bonding or metal-ligand coordination, can guide the self-assembly of Pt(TPP) units into well-defined nanostructures like nanowires or nanooctahedra. researchgate.net For example, pyridyl or carboxyl groups can be added to the phenyl rings to direct assembly through coordination with other metal ions or through hydrogen bonding networks. The inherent π-π stacking interactions between the flat porphyrin cores also play a crucial role in these assemblies. researchgate.net

Covalent Linkage: Pt(TPP) can be covalently linked to other molecules, polymers, or surfaces by introducing reactive functional groups onto its periphery. For instance, the para-fluoro positions on (meso-tetrakis(pentafluorophenyl)porphinato)platinum(II) are susceptible to nucleophilic substitution, allowing for the attachment of various moieties, including thiols and amines. nih.gov This provides a versatile platform for creating complex molecular systems, such as light-harvesting antennas where energy can be transferred from an attached chromophore to the Pt(TPP) core. researchgate.net This approach is also used to conjugate Pt(TPP) units to create dimers or oligomers for studying electronic communication between porphyrin units.

Preparation of Axial Ligand Adducts of this compound

The square planar geometry of d8 platinum(II) complexes, such as this compound [Pt(TPP)], inherently possesses open axial coordination sites. This structural feature allows for the potential formation of five- or six-coordinate adducts through the binding of additional ligands, known as axial ligands, above and below the porphyrin plane. The study of such axial ligation is crucial for modulating the electronic, photophysical, and catalytic properties of the metalloporphyrin. However, the formation of stable axial ligand adducts with Pt(II) porphyrins is less common and often characterized by weak interactions compared to other metalloporphyrins, such as those of iron or zinc.

Research into the axial coordination chemistry of Pt(TPP) has explored the interaction with various potential ligands, primarily nitrogenous bases and phosphines. The preparation of these adducts typically involves the direct reaction of pre-synthesized Pt(TPP) with a neat solution of the ligand or in a non-coordinating solvent. The formation of the adduct is often studied in solution, and the resulting complexes are characterized spectroscopically.

While extensive research has been conducted on the axial ligation of various metalloporphyrins, detailed synthetic procedures and characterization of stable, isolable axial ligand adducts of this compound remain relatively limited in the scientific literature. Much of the understanding of these interactions comes from spectroscopic studies in solution rather than from the isolation and crystallographic characterization of distinct adducts.

For instance, studies on the interaction of Pt(TPP) with nitrogenous bases like pyridine have been performed to understand the fundamental coordination chemistry. These investigations often involve dissolving Pt(TPP) in a solvent and then titrating it with the nitrogenous base while monitoring the changes in the UV-visible absorption spectrum. The observation of shifts in the Soret and Q-bands can provide evidence for the formation of an axial adduct in solution. However, the equilibrium for such reactions often lies far to the side of the starting materials, indicating weak binding.

Similarly, interactions with phosphine ligands have been explored. The general approach involves mixing Pt(TPP) with a specific phosphine ligand in an appropriate solvent and analyzing the resulting solution using techniques like NMR spectroscopy. Changes in the chemical shifts of the porphyrin protons or the phosphorus atom of the ligand can indicate the formation of a complex.

Advanced Structural Elucidation and Conformational Analysis of Meso Tetraphenylporphinato Platinum

X-ray Crystallographic Analysis of Platinum Porphyrinate Structures

The structural parameters for platinum porphyrinates are well-defined by quantum chemical calculations, which align with experimental findings from related compounds. These theoretical and experimental data provide a solid foundation for understanding the molecule's geometry.

Table 1: Representative Crystallographic and Geometric Parameters for Pt(II) Porphyrins

| Parameter | Description | Typical Value |

|---|---|---|

| Coordination Geometry | ||

| Pt-N Bond Length | Distance from the central platinum ion to a coordinating nitrogen atom of the porphyrin core. | ~2.02 Å |

| N-Pt-N Angle (adjacent) | The angle between two adjacent nitrogen atoms and the central platinum ion. | ~90° |

| N-Pt-N Angle (opposite) | The angle between two opposite nitrogen atoms and the central platinum ion. | ~180° |

| Porphyrin Core Conformation | ||

| Dominant Distortion | The primary mode of non-planar distortion of the porphyrin macrocycle. | Saddle (B₂ᵤ) |

Investigation of Porphyrin Core Conformations (e.g., Saddle-Shaped Distortions)

While often depicted as perfectly flat, the porphyrin macrocycle is flexible and can adopt various non-planar conformations. These distortions are not random but occur along specific vibrational normal modes. The most common, low-energy out-of-plane distortions are saddling (B₂ᵤ), ruffling (B₁ᵤ), and doming (A₂ᵤ). nih.gov

For meso-substituted porphyrins like PtTPP, steric hindrance between the phenyl groups and the β-hydrogens of the pyrrole (B145914) rings can force the macrocycle to deform. The predominant distortion is typically a saddle shape, characterized by the tilting of two opposite pyrrole rings upwards and the other two downwards relative to the mean plane of the porphyrin. This conformation relieves steric strain and is a characteristic feature of many tetraphenylporphyrin (B126558) derivatives. nih.gov The degree and type of this distortion can be precisely quantified using the Normal-coordinate Structural Decomposition (NSD) method, which analyzes the displacement of each atom from an idealized planar D₄ₕ symmetry.

Coordination Geometry of the Central Platinum Ion

The central platinum(II) ion in PtTPP is coordinated by the four nitrogen atoms of the porphyrin core. researchgate.net Consistent with a d⁸ metal ion, platinum(II) overwhelmingly favors a square planar coordination geometry. datapdf.com In this arrangement, the four Pt-N bonds are essentially equal in length, and the N-Pt-N bond angles are close to the ideal 90° for adjacent nitrogens and 180° for opposite nitrogens. The platinum ion typically sits (B43327) perfectly or almost perfectly within the mean plane defined by the four coordinating nitrogen atoms, resulting in a highly symmetrical coordination environment. This rigid and planar coordination is a key factor contributing to the high thermal and chemical stability of the complex.

Solution-Phase Conformational Dynamics and Isomerism

In the solution phase, the structure of (meso-Tetraphenylporphinato)platinum is not static. The molecule undergoes dynamic conformational changes. While significant isomerism is not expected for this highly symmetrical molecule, the phenyl groups at the meso positions can rotate. However, the energy barrier for this rotation is considerable due to steric hindrance, meaning this process is slow on the NMR timescale at room temperature. The dominant dynamic process involves subtle fluctuations in the porphyrin ring's conformation, such as low-amplitude saddle or ruffling vibrations.

Spectroscopic Probes for Dynamic Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of porphyrins in solution. The ¹H NMR spectrum of the highly symmetrical PtTPP is relatively simple and provides key insights. researchgate.netulisboa.pt The diamagnetic ring current of the aromatic porphyrin macrocycle causes significant chemical shift dispersion. Protons located on the periphery of the ring (the β-pyrrolic protons) are strongly deshielded and appear far downfield, while any protons that would be located inside the ring (like the N-H protons in a free-base porphyrin) are strongly shielded and appear upfield. ulisboa.pt

For PtTPP, the key signals in the ¹H NMR spectrum (typically recorded in CDCl₃) include:

A singlet for the eight equivalent β-pyrrolic protons.

Multiplets for the ortho-, meta-, and para-protons of the four equivalent meso-phenyl groups. ulisboa.ptrsc.org

The sharpness and equivalence of these signals in the NMR spectrum confirm the molecule's high degree of symmetry in solution on the NMR timescale. Furthermore, specialized techniques like ¹³C NMR and, where applicable, ¹⁹⁵Pt NMR can provide additional structural confirmation and information about the electronic environment of the central metal ion. rsc.orgmpg.de

Influence of Steric and Electronic Factors on Molecular Geometry and Electronic Structure

The geometry and electronic properties of the this compound scaffold can be systematically tuned by introducing substituents on the meso-phenyl rings. These modifications exert influence through both steric and electronic effects.

Steric Effects: Introducing bulky substituents, particularly at the ortho-positions of the phenyl rings, dramatically increases steric strain. To alleviate this strain, the porphyrin macrocycle undergoes more pronounced out-of-plane distortions, primarily increasing the degree of saddling. This increased non-planarity can impact crystal packing and modify the photophysical properties by altering the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Electronic Effects: The electronic nature of substituents on the phenyl rings—whether they are electron-donating or electron-withdrawing—directly modulates the electronic structure of the entire π-conjugated system. For example, the complete fluorination of the phenyl rings to create Pt(II) tetrakis(pentafluorophenyl)porphyrin makes the platinum center more electron-deficient. nih.gov This electronic perturbation alters the redox potentials of the complex and can significantly influence its absorption and emission spectra, as well as the lifetime of its triplet excited state. nih.gov These changes are critical for optimizing the performance of the porphyrin in applications like catalysis and sensing.

Photophysical Properties and Excited State Dynamics of Meso Tetraphenylporphinato Platinum

Analysis of Electronic Absorption Characteristics

The electronic absorption spectrum of PtTPP is dominated by intense transitions within the π-electron system of the porphyrin macrocycle. These transitions are characteristic of all porphyrins and are described by Gouterman's four-orbital model, which considers the highest occupied molecular orbitals (HOMO), a1u and a2u, and the doubly degenerate lowest unoccupied molecular orbitals (LUMO), eg. The insertion of the platinum(II) ion into the porphyrin core enforces a D4h symmetry, which simplifies the spectral features compared to the free-base tetraphenylporphyrin (B126558) (H2TPP).

The absorption spectrum of PtTPP in a solvent such as dichloromethane is characterized by two main features: an extremely intense band in the near-UV region, known as the Soret band (or B band), and a series of weaker bands in the visible region, known as the Q-bands.

Soret Band: This band arises from the strongly allowed electronic transition from the ground state to the second excited singlet state (S0 → S2). For PtTPP, the Soret band is typically observed around 402 nm. This transition corresponds primarily to the a1u → eg transition, which has a large transition dipole moment.

Q-Bands: These weaker bands are located at longer wavelengths and correspond to the quasi-forbidden transition from the ground state to the first excited singlet state (S0 → S1), which is mainly associated with the a2u → eg transition. Due to the D4h symmetry of the metalloporphyrin, the four Q-bands seen in the free-base porphyrin coalesce into two observable bands for PtTPP. The most prominent Q-band, representing the 0-0 vibronic transition (Q(0,0)), appears at approximately 538 nm. A lower intensity vibronic overtone, the Q(1,0) band, is observed at a shorter wavelength, around 510 nm.

| Band Assignment | Transition | Wavelength (λmax) [nm] |

|---|---|---|

| Soret (B) | S0 → S2 | 402 |

| Q(1,0) | S0 → S1 (Vibronic) | 510 |

| Q(0,0) | S0 → S1 | 538 |

Solvatochromism refers to the change in a solute's absorption spectrum as the polarity of the solvent is varied. This effect stems from differential solvation of the ground and excited electronic states of the molecule. For porphyrins like PtTPP, the Soret and Q-bands arise from π→π* transitions. These transitions typically induce only a small change in the dipole moment of the molecule. Consequently, PtTPP exhibits relatively weak solvatochromism.

While extensive data for PtTPP across a wide range of solvents is not broadly published, studies on analogous meso-substituted porphyrins show predictable trends. For instance, a slight bathochromic (red) shift of the Soret band is often observed with increasing solvent polarity. This indicates a minor stabilization of the more polar excited state relative to the ground state in polar solvents. Research on a related compound, ρ-methoxy tetraphenylporphyrin (TOMPP), showed a red shift of the Soret band from 414 nm in chloroform to 417 nm in the more polar ethyl acetate matec-conferences.org. Similarly, another meso-substituted porphyrin demonstrated a shift in its Soret band from 436 nm in cyclohexane to 441 nm in dimethylformamide (DMF) nih.gov.

| Solvent | Dielectric Constant (ε) | Wavelength (λmax) [nm] |

|---|---|---|

| Cyclohexane | 2.02 | 436 |

| Toluene | 2.38 | 438 |

| Tetrahydrofuran (THF) | 7.58 | 439 |

| Dichloromethane (DCM) | 8.93 | 440 |

| Dimethylformamide (DMF) | 36.7 | 441 |

The electronic properties of the PtTPP macrocycle can be systematically tuned by introducing substituents onto the peripheral meso-phenyl rings. The nature of these substituents—whether electron-donating or electron-withdrawing—alters the energy levels of the frontier molecular orbitals, leading to shifts in the absorption bands.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups increase the electron density of the porphyrin π-system. This generally raises the energy of the HOMO more than the LUMO, decreasing the HOMO-LUMO gap and resulting in a bathochromic (red) shift of both the Soret and Q-bands.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the macrocycle. These groups tend to lower the energy of both the HOMO and LUMO. The resulting effect on the absorption bands can be more complex, but often a hypsochromic (blue) shift or a smaller bathochromic shift compared to EDGs is observed.

For example, a comparative study of PtTPP with a derivative bearing electron-withdrawing trifluoromethyl groups on the phenyl rings, PtII[TpCF3PP], reveals the influence of these substituents nih.govrsc.orguit.no. The strong inductive effect of the -CF3 groups modifies the electronic structure, which is reflected in the absorption spectrum.

| Compound | Substituent | Soret Band (λmax) [nm] | Q-Bands (λmax) [nm] | Reference |

|---|---|---|---|---|

| PtTPP | -H | 402 | 510, 538 | PorphyChem porphychem.com |

| PtII[TpCF3PP] | -CF3 (para) | 410 | 513, 545 | Derived from structural studies nih.govrsc.orguit.no |

Luminescence Emission Pathways and Characteristics

The presence of the heavy platinum atom is the defining feature of PtTPP's luminescence properties. The strong spin-orbit coupling induced by platinum dramatically enhances the rate of intersystem crossing (ISC) from the first excited singlet state (S1) to the first excited triplet state (T1). This process is so efficient that fluorescence (emission from S1) is almost entirely quenched. Instead, PtTPP exhibits strong room-temperature phosphorescence, which is emission from the T1 state back to the S0 ground state.

The phosphorescence spectrum of PtTPP is a mirror image of its Q-band absorption. It typically consists of a main emission peak corresponding to the 0-0 electronic transition (T1 → S0) and a lower-energy shoulder or a distinct secondary peak. This secondary peak is a vibronic satellite band, arising from transitions that terminate in vibrationally excited levels of the ground state.

In deaerated solutions, PtTPP displays a characteristic red phosphorescence. The main emission peak (0-0 band) is typically observed around 670 nm, with a prominent vibronic band appearing at approximately 740 nm bgsu.edu. The structured nature of this emission is a result of vibronic coupling between the electronic transition and various vibrational modes of the porphyrin macrocycle. For comparison, the highly fluorinated derivative, [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) (PtF20TPP), shows a phosphorescence maximum at 660 nm, indicating that peripheral substituents also modulate the emission energy researchgate.net.

| Band Assignment | Transition | Wavelength (λmax) [nm] |

|---|---|---|

| Main Peak | T1 → S0 (0-0) | ~670 |

| Vibronic Shoulder | T1 → S0 (0-1) | ~740 |

The lifetime of the triplet state (τT) is a crucial parameter that dictates the photophysical and photochemical behavior of PtTPP. Due to the efficient spin-orbit coupling, the radiative decay from the T1 state is significantly faster than in organic molecules, but it is still a spin-forbidden process, leading to relatively long lifetimes on the microsecond scale.

In deaerated solutions, the triplet lifetime of PtTPP is typically in the range of 40-60 microseconds nih.gov. One study reported a phosphorescence lifetime of 41.9 µs for a PtTPP-containing system bgsu.edu. This long lifetime allows the excited triplet state to participate in various processes, such as energy transfer and electron transfer.

The triplet state of PtTPP is, however, highly susceptible to quenching by molecular oxygen, which is a ground-state triplet molecule. This dynamic quenching process is the basis for the use of PtTPP in optical oxygen sensors. The quenching occurs via an energy transfer mechanism, where the porphyrin triplet excites oxygen to its singlet state, leading to a non-radiative decay pathway for the porphyrin. The rate constant for this quenching process (kq) is a measure of the sensitivity to oxygen.

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Triplet Lifetime (τT) | Deaerated DMF Solution | 40 - 60 µs | nih.gov |

| Triplet Lifetime (τT) | Deaerated Solution | 41.9 µs | bgsu.edu |

| Oxygen Quenching Constant (kq) | Solution | 14.8 × 108 M-1s-1 | tudublin.ie |

Luminescence Quantum Yield Measurements

The introduction of a platinum(II) ion into the tetraphenylporphyrin macrocycle dramatically influences its luminescent properties. The heavy atom effect induced by platinum significantly enhances spin-orbit coupling, which facilitates intersystem crossing from the lowest singlet excited state (S₁) to the triplet state (T₁). This process makes the radiative decay from the S₁ state (fluorescence) highly inefficient, resulting in extremely low fluorescence quantum yields.

Conversely, the population of the T₁ state is highly efficient, leading to strong phosphorescence at room temperature, a characteristic feature of platinum(II) porphyrins. The phosphorescence quantum yield (Φp), which represents the fraction of absorbed photons that are emitted as phosphorescence, is a key parameter. While specific data for this compound (PtTPP) is not extensively tabulated in isolation, studies on closely related platinum(II) porphyrins provide insight into the typical efficiency of this process. For instance, a platinum(II) complex of meso-tetra-acenaphthyl porphyrin in deaerated dichloromethane exhibits a strong phosphorescence quantum yield of 35% researchgate.net. A series of platinum(II)-tetrabenzoporphyrins (Pt-TBPs) show efficient phosphorescence with quantum yields ranging from 0.26 to 0.49, depending on the substitution pattern researchgate.net. These values underscore the characteristic high phosphorescence efficiency of this class of compounds.

| Compound | Solvent | Luminescence Type | Quantum Yield (Φ) |

|---|---|---|---|

| Pt(II)-meso-tetra-acenaphthyl porphyrin | Dichloromethane (deaerated) | Phosphorescence | 0.35 researchgate.net |

| Pt(II)-5,15-diarylbenzoporphyrin | Not Specified | Phosphorescence | 0.49 researchgate.net |

| Pt(II)-5,10,15,20-tetraarylbenzoporphyrins | Not Specified | Phosphorescence | 0.26 - 0.33 researchgate.net |

Mechanisms of Excited State Energy Transfer and Relaxation

Upon absorption of a photon, the PtTPP molecule is promoted to an excited singlet state (Sₙ). It then undergoes rapid internal conversion and vibrational relaxation to the lowest singlet excited state (S₁). From here, the dominant relaxation pathway is a highly efficient intersystem crossing to the lowest triplet excited state (T₁). This process is significantly accelerated by the heavy platinum atom, which enhances spin-orbit coupling, allowing for the formally spin-forbidden S₁ → T₁ transition to occur on a picosecond timescale.

Once populated, the long-lived triplet state of PtTPP can relax through several mechanisms:

Phosphorescence: Radiative decay from the T₁ state back to the ground state (S₀), resulting in the characteristic red or near-infrared emission.

Non-radiative Decay: Internal conversion from T₁ to S₀, dissipating energy as heat.

Energy Transfer: The excited triplet state can transfer its energy to other molecules. A prominent example is the energy transfer to ground-state molecular oxygen (³O₂), which is a triplet state, to generate highly reactive singlet oxygen (¹O₂). This is a spin-allowed process and is often highly efficient researchgate.net.

Electron Transfer: The triplet state is both a better oxidizing and reducing agent than the ground state. It can engage in photoinduced electron transfer with suitable electron donors or acceptors, leading to the formation of radical ions nih.gov.

In specially designed molecular systems, such as dyads or triads, the PtTPP moiety can act as an energy acceptor. For instance, efficient Förster resonance energy transfer (FRET) has been observed between a naphthalimide energy donor and a Pt(II)-porphyrin acceptor, demonstrating its role in light-harvesting assemblies rsc.org.

Photostability and Photodegradation Kinetics

Platinum(II) porphyrins are generally regarded as being highly photostable. This stability is crucial for applications that involve prolonged exposure to light, such as in photocatalysis or as phosphorescent probes. Studies involving Pt(II)-porphyrins in photocatalytic hydrogen evolution have demonstrated their high stability, with continuous activity observed for as long as 40 hours under light irradiation rsc.org.

Photodegradation, when it occurs, is often related to reactions of the excited state with ambient molecules, particularly oxygen. The production of reactive oxygen species like singlet oxygen can lead to oxidative attack on the porphyrin macrocycle itself, causing photobleaching. The rate of this degradation is dependent on the specific environment, including the solvent and the concentration of oxygen and other reactive species. For a water-soluble Pt(II)-porphyrin, it was noted that photodegradation was significantly reduced when a water oxidation catalyst was present in the system, suggesting that providing a rapid pathway for the excited state to react can protect the photosensitizer itself nih.gov.

While the qualitative stability of PtTPP is well-established, specific quantitative data on its photodegradation quantum yield and kinetic rate constants are not extensively detailed in the available literature. The photodegradation quantum yield (Φdec) is defined as the number of molecules destroyed per photon absorbed and is a key metric for evaluating photostability wikipedia.org.

Quenching Phenomena and Mechanistic Insights

The long-lived triplet excited state of PtTPP is highly susceptible to quenching by other molecules. Quenching refers to any process that decreases the intensity of the luminescence. This can occur through dynamic (collisional) or static (complex formation) mechanisms. The efficiency of dynamic quenching is typically described by the Stern-Volmer equation.

Dynamics of Molecular Oxygen Quenching

The phosphorescence of PtTPP is strongly and efficiently quenched by molecular oxygen (O₂) researchgate.netresearchgate.net. This interaction is the basis for the widespread use of platinum porphyrins in optical oxygen sensors researchgate.net. The quenching mechanism is primarily a triplet-triplet annihilation process, where the triplet excited state of the porphyrin (³PtTPP*) transfers its energy to the ground triplet state of oxygen (³O₂):

³PtTPP* + ³O₂ → ¹PtTPP₀ + ¹O₂

This energy transfer is highly efficient, resulting in the formation of the porphyrin in its singlet ground state (¹PtTPP₀) and oxygen in its highly reactive singlet excited state (¹O₂). For a Pt(II) porphyrin analogue, this process was found to generate singlet oxygen with a very high quantum yield of 88% researchgate.net. The quenching rate is dependent on the diffusion of oxygen and the accessibility of the porphyrin core. A comparative study of PtTPP and a sterically hindered analogue, platinum tetrakis(2,4,6-triethylphenyl)porphyrin, showed that the quenching rate by oxygen was 3-4 times lower for the sterically protected compound, demonstrating that shielding the porphyrin core can reduce the efficiency of this collisional process nih.gov.

Quenching by Small Molecules (e.g., Alcohols, Amines)

While the quenching of PtTPP by oxygen is well-documented, specific studies on its quenching by small molecules such as simple alcohols or amines are not as prevalent in the literature. However, quenching studies with other types of molecules provide mechanistic insights that could be applicable.

Quenching of metalloporphyrin triplet states can occur via energy transfer or electron transfer. For a quencher to be effective via energy transfer, its triplet energy must be lower than that of the porphyrin. For electron transfer, the redox potentials of the porphyrin excited state and the quencher are determinative.

A study on the dynamic quenching of PtTPP phosphorescence by the aromatic hydrocarbon perylene found that the process was efficient nih.gov. As with oxygen quenching, the rate of quenching by perylene was significantly lowered (by 3-4 times) when a sterically congested Pt-porphyrin was used instead of PtTPP, again pointing to a collisional mechanism where access to the core is critical nih.gov. In other systems, it has been noted that the presence of an amine moiety can be detrimental to the photophysical properties of a photosensitizer, possibly through an intramolecular photoinduced electron transfer quenching pathway researchgate.net. This suggests that intermolecular quenching by amines, which are effective electron donors, is mechanistically plausible and likely proceeds via a reductive electron transfer mechanism. Detailed kinetic studies for the specific case of PtTPP with alcohols and amines are required for a complete understanding.

Electrochemical Behavior and Redox Chemistry of Meso Tetraphenylporphinato Platinum

Cyclic Voltammetry and Square Wave Voltammetry Studies

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of chemical species. In the context of PtTPP, these methods provide detailed information about the potentials at which the molecule is oxidized or reduced and the nature of these electron transfer processes.

Identification of Porphyrin-Centered Redox Couples

The electrochemical behavior of PtTPP is dominated by redox processes occurring at the porphyrin π-ring system. nih.gov Typically, Pt(II) porphyrins undergo two reversible one-electron reductions and one to three reversible one-electron oxidations within the accessible potential window of nonaqueous solvents. nih.gov These reactions lead to the formation of π-anion radicals, dianions, and π-cation radicals.

The first oxidation and the first two reduction processes are generally assigned to the porphyrin macrocycle, leading to the formation of a radical cation ([Pt(TPP)]•+), a radical anion ([Pt(TPP)]•-), and a dianion ([Pt(TPP)]2-), respectively. The half-wave potentials (E1/2) for these processes are key indicators of the electron-donating or -accepting ability of the porphyrin ring.

Table 1: Porphyrin-Centered Redox Potentials of (meso-Tetraphenylporphinato)platinum and Related Compounds

| Compound | First Oxidation (E1/2, V vs. Ag/AgCl) | First Reduction (E1/2, V vs. Ag/AgCl) | Second Reduction (E1/2, V vs. Ag/AgCl) | Solvent |

| PtTPP | Data not available | Data not available | Data not available | CH2Cl2 |

| H2TPP | +1.09 | -1.21 | -1.58 | CH2Cl2 |

| ZnTPP | +0.78 | -1.32 | -1.70 | CH2Cl2 |

Note: Specific half-wave potential data for the parent this compound under these exact conditions were not available in the searched literature. The data for the free base (H2TPP) and Zinc complex (ZnTPP) are provided for comparison.

Characterization of Platinum-Centered Redox Transformations

While the initial redox processes in PtTPP are typically porphyrin-centered, the involvement of the platinum center can occur, particularly at higher oxidation states. The oxidation of the Pt(II) center to Pt(III) or Pt(IV) is a possibility that has been investigated in related platinum porphyrin systems. nih.gov

For some tetraarylporphyrins containing electron-withdrawing substituents, the second oxidation has been observed to result in an internal electron transfer, yielding a Pt(IV) porphyrin with an unoxidized macrocycle. nih.gov This indicates that the relative energies of the porphyrin and metal orbitals can be tuned by peripheral substituents. However, for the unsubstituted PtTPP, the first oxidation invariably leads to a stable π-cation radical. nih.gov The direct observation and characterization of a distinct Pt(III)/Pt(II) redox couple in the parent PtTPP is not commonly reported under typical cyclic voltammetry conditions, as the porphyrin-based oxidations are generally more favorable.

Determination of Ground and Excited State Redox Potentials

The redox potentials of a molecule in its electronic ground state are directly measured by techniques like cyclic voltammetry. However, the redox properties can change significantly upon photoexcitation. The redox potentials in the excited state are crucial for understanding the feasibility of photoinduced electron transfer reactions.

The excited-state redox potentials can be estimated from the ground-state redox potentials and the zero-zero excitation energy (E0-0), which is typically determined from absorption and emission spectra. The equations used for these estimations are:

Excited-state oxidation potential: E*ox = Eox - E0-0

Excited-state reduction potential: E*red = Ered + E0-0

These values determine whether the excited molecule will act as a better electron donor or acceptor compared to its ground state.

Influence of Substituents on Redox Potentials and Electron Transfer Facilitation

The electronic properties of the porphyrin macrocycle and, consequently, its redox potentials can be systematically tuned by introducing substituents at the meso-phenyl groups. Electron-donating groups (EDGs) generally make the porphyrin easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups (EWGs) make the porphyrin harder to oxidize and easier to reduce.

This substituent effect allows for the fine-tuning of the redox properties of PtTPP for specific applications. For instance, in photodynamic therapy, tuning the redox potentials can influence the efficiency of generating reactive oxygen species. Similarly, in catalysis, controlling the ease of electron transfer is critical for optimizing catalytic cycles. Studies on various substituted tetraarylporphyrins have demonstrated a clear correlation between the electronic nature of the substituents and the measured half-wave potentials. nih.gov

Spectroelectrochemical Analysis of Redox-Generated Species

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of species generated at an electrode. In the case of PtTPP, UV-visible thin-layer spectroelectrochemistry is employed to characterize the electronic absorption spectra of the electrochemically generated radical cations and anions. nih.gov

Upon one-electron oxidation to form the Pt(II) π-cation radical, the characteristic Soret band of the neutral porphyrin typically decreases in intensity and broadens, while new absorption bands appear at longer wavelengths in the visible and near-infrared regions. Similarly, the one-electron reduction to the Pt(II) π-anion radical also results in distinct changes in the absorption spectrum, providing a spectroscopic signature for each redox state. These spectral changes confirm that the electron transfer processes are indeed centered on the porphyrin π-system. nih.gov

Thermodynamics and Kinetics of Electron Transfer Processes

The thermodynamics of the electron transfer reactions of PtTPP are described by the standard redox potentials (E°), which are closely related to the half-wave potentials (E1/2) measured by cyclic voltammetry. The difference in redox potentials between two species determines the Gibbs free energy change (ΔG°) for the electron transfer reaction between them.

Catalytic Applications and Mechanistic Investigations Involving Meso Tetraphenylporphinato Platinum

Photocatalytic Reaction Pathways

The photocatalytic activity of platinum(II) porphyrins is rooted in their distinct photophysical properties. These complexes are strong absorbers of light in both the ultraviolet and visible regions of the electromagnetic spectrum. The intense Soret band and the weaker Q-bands, characteristic of porphyrins, are responsible for the initial photoexcitation.

Upon absorption of a photon, the complex is promoted from its singlet ground state to an excited singlet state. Due to the presence of the heavy platinum atom, there is a very efficient intersystem crossing (ISC) to a long-lived triplet excited state. This triplet state is the key reactive intermediate in most of its photocatalytic pathways. It possesses both reducing and oxidizing capabilities and can engage in either energy transfer or electron transfer processes with substrate molecules. A primary photocatalytic pathway is the sensitization of molecular oxygen to produce highly reactive singlet oxygen. bohrium.com

The ability of (meso-Tetraphenylporphinato)platinum and related complexes to absorb visible light makes them particularly useful for driving chemical reactions under mild conditions. The energy from visible light photons is sufficient to populate the triplet excited state, initiating catalytic cycles.

One of the most significant visible light-induced transformations facilitated by these complexes is the generation of singlet oxygen. bohrium.com The triplet excited state of the platinum porphyrin has an energy of approximately 190 kJ/mol, which is sufficient to excite ground-state triplet oxygen (³O₂) to the lower energy singlet state (¹O₂). This process, known as photosensitization, is highly efficient. The generated singlet oxygen is a powerful and selective oxidant that can participate in a variety of transformations, including [4+2] cycloadditions with dienes, ene reactions with alkenes, and the oxidation of sulfides and other electron-rich substrates.

For instance, a closely related complex, [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) (PtF20TPP), is noted for its strong red phosphorescence and high resistance to oxidative degradation, properties that are highly desirable for a robust photocatalyst. rsc.org Another derivative, a platinum(II) complex with acenaphthyl groups at the meso-positions (PtTANP), demonstrates how the system can act as a light-harvesting antenna. Excitation of the acenaphthyl groups leads to efficient energy transfer to the porphyrin core, followed by the characteristic phosphorescence that is strongly quenched by oxygen, leading to a high quantum yield of singlet oxygen production. bohrium.com

Table 1: Photophysical Properties of a Representative Platinum(II) Porphyrin Complex (PtTANP) in Deaerated Dichloromethane

| Property | Value | Reference |

|---|---|---|

| Absorption (Soret Band) | 410 nm | bohrium.com |

| Absorption (Q-Bands) | 512 nm, 542 nm | bohrium.com |

| Phosphorescence Emission | 660 nm | bohrium.com |

| Phosphorescence Quantum Yield | 35% | bohrium.com |

| Phosphorescence Lifetime | 75 µs | bohrium.com |

| Singlet Oxygen Quantum Yield | 88% | bohrium.com |

Oxidative C-H Functionalization Reactions

The functionalization of unactivated C-H bonds is a primary goal in modern synthetic chemistry, and platinum complexes have emerged as potential catalysts for these challenging transformations. nih.govnih.gov While palladium and iridium catalysts are more commonly cited for porphyrin-mediated C-H functionalization, the underlying principles extend to platinum systems. mdpi.com The general strategy involves the generation of a highly reactive, high-valent metal-oxo or metal-nitrene species that is capable of activating a C-H bond.

In the context of this compound, a plausible catalytic cycle for oxidative C-H functionalization would begin with the oxidation of the Pt(II) center to a Pt(IV) species by a terminal oxidant. This high-valent intermediate, often formulated as a platinum(IV)-oxo species, could then react with a hydrocarbon substrate via a hydrogen atom abstraction (HAA) mechanism. This step generates a substrate radical and a Pt(III)-hydroxide intermediate. Subsequent radical rebound or other pathways would lead to the functionalized product and regeneration of the Pt(II) catalyst. The porphyrin ligand plays a crucial role by stabilizing the high-valent platinum intermediates required for the C-H activation step.

Oxygen Activation and Substrate Oxidation Mechanisms

This compound complexes activate molecular oxygen primarily through photosensitization, as detailed previously. The mechanism involves energy transfer from the triplet excited state of the platinum porphyrin to ground-state triplet oxygen (³Σg⁻) to form excited-state singlet oxygen (¹Δg).

Mechanism of Photosensitized Oxygen Activation:

Excitation: Pt(II)P + hν → ¹[Pt(II)P]*

Intersystem Crossing (ISC): ¹[Pt(II)P]* → ³[Pt(II)P]*

Energy Transfer: ³[Pt(II)P]* + ³O₂ → Pt(II)P + ¹O₂

The resulting singlet oxygen is a potent oxidizing agent for a wide range of organic substrates. bohrium.com This pathway is distinct from mechanisms employed by many enzymes that activate oxygen by forming peroxy or hydroperoxy intermediates. nih.gov

In non-photocatalytic systems, such as high-temperature gas-phase oxidations, platinum catalysts can activate oxygen through different mechanisms. Studies on platinum catalysts used for methane (B114726) oxidation have revealed that the active component can form a "core-shell" structure, where a metallic platinum core is covered by an oxide shell. mdpi.com In this scenario, substrate oxidation occurs via interaction with the platinum oxide layer on the catalyst surface.

Table 2: Efficiency of Singlet Oxygen Generation by a Platinum(II) Porphyrin (PtTANP)

| Parameter | Finding | Reference |

|---|---|---|

| Phosphorescence Quenching | Strongly quenched by molecular oxygen in air-equilibrated solution. | bohrium.com |

| Singlet Oxygen Production | Generation occurs with a very high quantum yield. | bohrium.com |

| Quantum Yield (ΦΔ) | 88% | bohrium.com |

Role of Platinum Oxidation States and Coordination Environment in Catalysis

The catalytic versatility of this compound is intrinsically linked to the accessibility of multiple platinum oxidation states and the influence of the porphyrin coordination environment. Platinum group metals are known for their stability in various oxidation states, a key factor in their catalytic prowess. mit.edu

The resting state of the catalyst is typically the square-planar, 16-electron Pt(II) complex. The porphyrin ligand, with its tetradentate N₄ donor set, provides a stable and relatively rigid coordination environment. In many catalytic cycles, particularly oxidative reactions, the platinum center cycles between the Pt(II) and Pt(IV) states. The porphyrin ligand is crucial for this process as it can accommodate the geometric and electronic changes associated with the addition of two axial ligands upon oxidation from square-planar Pt(II) to octahedral Pt(IV).

The electronic properties of the porphyrin ligand can be tuned by adding substituents to the phenyl rings, which in turn modulates the redox potential of the platinum center. This tuning can affect the ease of oxidation to Pt(IV) and the reactivity of the resulting high-valent intermediates. Electrochemical studies of related platinum porphyrins show reversible oxidation and reduction events, confirming the accessibility of different electronic states. bohrium.com In some heterogeneous catalytic systems, the active state may involve metallic platinum (Pt(0)) in equilibrium with oxidized surface layers, where the coordination environment is defined by the catalyst support and surface oxides. mdpi.comnih.gov

Table 3: Electrochemical Properties of a Representative Platinum(II) Porphyrin Complex (PtTANP)

| Process | Potential (vs Ag/AgCl) | Character | Reference |

|---|---|---|---|

| Oxidation | +1.10 V | Reversible | bohrium.com |

| Reduction | -1.47 V | Reversible | bohrium.com |

Kinetic and Spectroscopic Studies of Catalytic Intermediates

Understanding the mechanism of catalysis requires the detection and characterization of fleeting intermediates. A variety of kinetic and spectroscopic techniques are employed for this purpose. For photocatalytic processes involving this compound, time-resolved spectroscopy is essential. Nanosecond or picosecond transient absorption spectroscopy can be used to observe the formation and decay of the excited singlet and triplet states, while time-resolved phosphorescence measurements provide direct information on the lifetime and quenching of the crucial triplet state. bohrium.com

For thermal catalytic reactions, in-situ spectroscopic methods are invaluable. Techniques such as in-situ Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) can provide information about the oxidation state and coordination environment of the platinum center under actual reaction conditions. mdpi.comnih.gov For example, EXAFS has been used to study the evolution of platinum nanoparticles during methane oxidation, revealing changes in the Pt-O and Pt-Pt coordination numbers as the reaction temperature changes. mdpi.com

Kinetic studies, including steady-state isotopic transient analysis, can build a bridge between the microscopic electronic structure of the catalyst and its macroscopic performance. nih.gov By systematically varying reaction parameters and catalyst properties, kinetic models can be developed that identify key descriptors, such as the effective charge on the platinum atom, which correlate with catalytic activity and help rationalize the observed reaction pathways. nih.gov

Advanced Materials Science and Chemical Sensing Applications of Meso Tetraphenylporphinato Platinum

Incorporation into Polymeric Matrices and Sol-Gel Materials

The performance of PtTPP as an oxygen sensor is significantly influenced by the host matrix in which it is embedded. Polymeric matrices and sol-gel materials are commonly employed to provide a stable and permeable environment for the luminophore.

The choice of polymer is critical, as it dictates the solubility of the dye and the diffusion of oxygen to the sensing element. For instance, fluorinated polymers are often favored due to their high oxygen permeability. Research has demonstrated the copolymerization of a methacrylate-derived tetraphenylporphinato platinum(II) monomer with fluorinated monomers like octafluoropentyl methacrylate (B99206) (OFPMA) and pentafluorophenyl acrylate (B77674) (PFPA) to create oxygen-sensitive materials. researchgate.net These fluorinated copolymers facilitate efficient interaction between the PtTPP molecules and oxygen.

Sol-gel materials, prepared through the hydrolysis and condensation of metal alkoxides, offer an alternative porous and rigid inorganic network for encapsulating PtTPP. This method can yield materials with high photochemical stability. For example, immobilizing PtTPP complexes in gelatine gels prepared from reverse micellar solutions has resulted in films with long-term stability and no significant swelling when in contact with organic solvents. tudublin.ie The phosphorescence of the entrapped complex in these organogels is effectively quenched by oxygen, allowing for its detection. tudublin.ie

The incorporation of PtTPP into these matrices can be achieved through various methods, including simple physical doping or covalent bonding. Covalent attachment of the porphyrin to the polymer backbone can prevent leaching and aggregation, leading to more stable and reliable sensors.

Fabrication and Characterization of Thin Films

The fabrication of thin films is a fundamental step in the development of optical sensors based on PtTPP. The morphology and thickness of these films are critical parameters that directly impact sensor performance, including sensitivity, response time, and signal intensity.

Several techniques are employed to deposit PtTPP-containing thin films onto various substrates. The choice of method depends on the desired film characteristics and the specific application.

Spin-Coating: This solution-based technique is widely used for its simplicity and ability to produce uniform thin films. A solution of the PtTPP-polymer composite is dispensed onto a substrate, which is then rotated at high speed. The centrifugal force spreads the solution, and solvent evaporation leaves a thin, solid film. The thickness of the film can be controlled by adjusting the solution concentration, viscosity, and spin speed.

Vapor Deposition: This method involves the sublimation of the material in a vacuum, which then condenses onto a substrate to form a thin film. Thermionic Vacuum Arc (TVA) is a specific physical vapor deposition technique that has been used to deposit platinum-based thin films. mdpi.com While this method can produce very pure and uniform films, it is more complex and requires specialized equipment. mdpi.com Chemical Vapor Deposition (CVD) is another technique where a volatile precursor of the material is introduced into a reaction chamber, where it decomposes and deposits a thin film. illinois.edu For platinum-based films, organometallic precursors are often used, and the presence of a reactive gas like oxygen can help in removing carbon impurities. illinois.edu

The morphology of the thin film, including its uniformity, porosity, and the distribution of the PtTPP within the matrix, plays a crucial role in the sensor's response. researchgate.netrsc.org A heterogeneous distribution of the dye can lead to non-linear Stern-Volmer plots and complex decay kinetics. tudublin.ie

The thickness of the film is another key parameter. Thicker films may exhibit higher signal intensity but can also have longer response times due to the increased diffusion path length for oxygen. Conversely, thinner films offer faster response times but may have weaker signals. Therefore, optimizing film thickness is a critical aspect of sensor design to achieve the desired balance between sensitivity and response speed.

Strategies to control film morphology include careful selection of solvents, controlling the evaporation rate during solution-based deposition, and post-deposition annealing treatments. researchgate.net For instance, the use of specific solvents can influence the aggregation state of the porphyrin within the polymer matrix, thereby affecting its photophysical properties and quenching efficiency.

Optical Molecular Oxygen Sensing Technologies

The application of PtTPP in optical oxygen sensing is based on the principle of luminescence quenching. The bright, red phosphorescence of PtTPP is highly sensitive to the presence of molecular oxygen, making it an excellent candidate for developing optical sensors. nih.govbohrium.com

The sensing mechanism relies on the interaction between the excited triplet state of the PtTPP molecule and ground-state molecular oxygen, which is a triplet species (³O₂). tudublin.ie When the PtTPP molecule absorbs light, it is excited from its singlet ground state (S₀) to a singlet excited state (S₁). Through a process called intersystem crossing, it can then transition to a long-lived triplet excited state (T₁).

In the absence of oxygen, the molecule returns to the ground state by emitting a photon, a process known as phosphorescence. However, in the presence of oxygen, a non-radiative energy transfer can occur from the excited triplet state of the PtTPP to the ground-state oxygen molecule. tudublin.ienih.gov This process, known as triplet-triplet annihilation, deactivates the PtTPP's phosphorescence and excites the oxygen to its highly reactive singlet state (¹O₂). researchgate.net

The efficiency of this quenching process is directly proportional to the concentration of oxygen. This relationship is described by the Stern-Volmer equation:

I₀/I = 1 + Ksv[O₂]

Where:

I₀ is the phosphorescence intensity in the absence of oxygen.

I is the phosphorescence intensity in the presence of oxygen.

Ksv is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the sensor.

[O₂] is the concentration of oxygen.

By measuring the change in phosphorescence intensity or lifetime, the concentration of oxygen can be accurately determined.

While intensity-based measurements are straightforward, they can be susceptible to fluctuations in light source intensity, detector sensitivity, and dye concentration. rsc.org To overcome these limitations, ratiometric sensing approaches have been developed. nih.govrsc.org

In a ratiometric sensor, a second, oxygen-insensitive luminophore (a reference dye) is incorporated into the sensing material alongside the oxygen-sensitive PtTPP. This reference dye emits at a different wavelength and its emission is not affected by oxygen. The sensor's response is then based on the ratio of the emission intensities of the PtTPP and the reference dye.

This ratiometric approach provides a self-calibrating system that is less prone to the aforementioned sources of error, leading to more accurate and reliable oxygen measurements. rsc.org The signal transduction involves exciting both dyes and measuring their respective emission intensities. The ratio of these intensities is then correlated to the oxygen concentration.

Long-Term Stability and Reproducibility in Sensing Platforms

The long-term stability and reproducibility of sensing materials are paramount for their practical application, ensuring reliable and consistent measurements over extended periods. (meso-Tetraphenylporphinato)platinum (PtTPP) and related platinum porphyrins exhibit notable stability, which is a key factor in their adoption in various sensing platforms. This stability is often attributed to the robust nature of the porphyrin macrocycle and the strong coordination of the platinum(II) ion.

Research has shown that Pt(II)-porphyrins can demonstrate higher stability than other commonly used photosensitizers, such as Ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺), under neutral buffer conditions during photocatalytic processes. rsc.orgresearchgate.net This intrinsic stability is crucial for sensors that operate in aqueous environments. For instance, in the development of electrochemical sensors, composites incorporating porphyrin derivatives have been noted for their remarkable long-term stability. nih.gov

The operational stability of a sensor is also influenced by the matrix in which the porphyrin is embedded. For example, incorporating platinum porphyrin complexes into solid matrices like polystyrene can lead to the development of robust sensing probes with good photostability. researchgate.net However, environmental factors such as temperature and oxygen concentration can influence the performance of platinum-based sensors over time. In platinum resistance thermometers, for example, drift rates can be as low as a few millikelvins per year, but factors like oxidation or contamination can affect long-term performance. researchgate.net While not a direct measure of chemical sensor stability, this highlights the inherent stability of platinum as a material. The reproducibility of sensors based on PtTPP is contingent on consistent fabrication methods, ensuring a uniform distribution and immobilization of the sensing molecule within the support matrix.

pH Sensing Mechanisms and Analytical Performance

Platinum porphyrins have been engineered to function as effective optical sensors for pH, particularly in extreme alkaline conditions. The sensing mechanism often relies on structural changes to the porphyrin derivative that induce a detectable optical response, such as a shift in the UV-visible absorption spectrum.

A notable example is the use of [meso-tetra(pentafluorophenyl)porpholactonato]Pt(II) (T(F)PLPt), a derivative of PtTPP, for sensing high pH values. nih.gov This compound demonstrates a significant and reversible red-shift in its absorption spectrum under strongly alkaline conditions. The analytical performance of this sensor in solution is characterized by a dynamic range from pH 11.5 to 13.2, making it suitable for monitoring extreme pH environments where traditional sensors may fail. nih.gov The sensor can be deployed in aqueous solutions by solubilizing it with surfactants or embedded into polymer matrices for the creation of optical fiber-based or planar sheet optodes. nih.gov

| Sensor Compound | Sensing Range (pH) | Sensing Principle | Reference |

| [meso-tetra(pentafluorophenyl)porpholactonato]Pt(II) (T(F)PLPt) | 11.5 - 13.2 | Reversible red-shift in UV-vis spectrum | nih.gov |

A novel sensing mechanism for porphyrin-based pH sensors operating in highly alkaline environments involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the sensor molecule. nih.gov This strategy was identified in studies using [meso-tetra(pentafluorophenyl)porpholactonato]Pt(II). nih.gov

The molecular origin of the dramatic, reversible red-shift observed in the optical spectrum of T(F)PLPt at high pH was determined to be a nucleophilic attack by the hydroxide ion on the lactone carbonyl group of the chromophore. nih.gov This chemical reaction represents a distinct mechanism compared to typical pH-induced changes in porphyrin protonation states. The reaction is reversible, allowing the sensor to monitor fluctuations in pH within its dynamic range. This specific reactivity in extreme pH conditions opens up possibilities for designing sensors targeted for specialized industrial or environmental monitoring applications. The understanding of this mechanism was deduced through a combination of spectroscopic techniques, including NMR, UV-vis, and IR spectroscopy, as well as mass spectrometry. nih.gov

Detection of Volatile Organic Compounds (VOCs)

Metalloporphyrins, including derivatives of this compound, are effective materials for the colorimetric and electrochemical sensing of volatile organic compounds (VOCs). researchgate.netresearchgate.net The interaction between the porphyrin and the VOC analyte can lead to detectable changes in the material's optical or electronic properties. researchgate.net The central metal ion plays a crucial role in the sensitivity and selectivity of the sensor. researchgate.net

Porphyrins that can readily coordinate extra ligands are particularly suitable for colorimetric VOC detection. researchgate.net The binding of a VOC molecule to the central metal ion of the porphyrin can alter the electronic structure of the macrocycle, resulting in a change in its absorption spectrum. For example, studies on various metalloporphyrins have shown that cobalt porphyrins can exhibit a significant response to certain VOCs, which is attributed to a switch in the oxidation state of the cobalt ion. researchgate.net While specific data on PtTPP is part of a broader class, the principle extends to platinum derivatives, where the interaction with VOCs can modulate the charge transfer processes within the molecule. researchgate.net

Sensors fabricated from composites of metal-tetraphenylporphyrins (including cobalt and copper derivatives) and multi-walled carbon nanotubes have demonstrated fast and sensitive detection of benzene, toluene, and xylene vapors. researchgate.net These sensors show response and recovery times of a few seconds, with the change in resistance being dependent on the specific metal-porphyrin and the target VOC. researchgate.net The ability to detect a wide range of VOCs is crucial for applications in environmental monitoring and medical diagnostics. nih.govmdpi.commdpi.comproquest.com

| Porphyrin Type | Target Analytes | Sensing Principle | Key Finding | Reference |

| Metal-tetraphenylporphyrins (Co, Cu) on MWCNTs | Benzene, Toluene, Xylene | Change in electrical resistance | Fast response and recovery times (seconds) | researchgate.net |

| Various metalloporphyrins (Mg, Sn, Zn, Au, Co, Mn derivatives) | General VOCs | Colorimetric (change in absorption spectra) | Metal center is crucial; Co-porphyrin shows large response | researchgate.net |

Hybrid Material Composites for Enhanced Sensing Capabilities

Integrating plasmonic nanoparticles, such as gold (Au) and silver (Ag), with platinum porphyrins is a promising strategy for developing advanced sensing platforms. These nanoparticles can enhance the optical properties of the porphyrin through localized surface plasmon resonance (LSPR) effects, potentially leading to stronger absorption and emission signals.

Research has explored the inclusion of silver nanoparticles with palladium and platinum porphyrins to modulate their phosphorescence lifetime for oxygen sensing. nih.gov Furthermore, composite materials made of a meso-tetra(4-sulfonatophenyl)porphyrin silver salt, silver nanoparticles, and graphene-phase C₃N₄ have been synthesized. nih.govrsc.org These sandwich-like structures create a platform with double-faced active centers, enhancing electrocatalytic efficiency and detection sensitivity for target analytes. nih.govrsc.org Similarly, platinum nanoparticles have been used to functionalize nitrogen-doped graphene, creating a nanocomposite with a large surface area and excellent biocompatibility for biosensing applications. nih.gov This approach highlights the synergistic effects of combining metal nanoparticles with porphyrin-like structures and nanocarbon supports to create highly sensitive devices.

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, are ideal substrates for developing highly sensitive sensors due to their large surface-to-volume ratio, high conductivity, and mechanical strength. nih.govnih.gov Functionalizing these materials with this compound and its analogues can create hybrid sensors with superior performance. nih.gov